Imidafenacin - 170105-16-5

Imidafenacin

Catalog Number: EVT-270732
CAS Number: 170105-16-5
Molecular Formula: C20H21N3O
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidafenacin (CAS 170105-16-5, KRP-197, ONO-8025) is a synthetic, orally active muscarinic receptor antagonist. It exhibits a high affinity for muscarinic acetylcholine (ACh) receptors, particularly the M3 and M1 subtypes. Imidafenacin is primarily investigated for its potential in urological research, specifically in the context of overactive bladder (OAB).

M-2

    Compound Description: M-2 is the major metabolite of Imidafenacin, formed through the oxidation of the 2-methylimidazole moiety by the CYP3A4 enzyme. M-2 exhibits lower affinity for muscarinic acetylcholine receptors compared to Imidafenacin.

Imidafenacin-N-glucuronide (N-Glu)

    Compound Description: Imidafenacin-N-glucuronide (N-Glu) is a major metabolite of Imidafenacin, formed through glucuronidation by the UGT1A4 enzyme. Similar to M-2, it exhibits lower affinity for muscarinic acetylcholine receptors compared to Imidafenacin.

M-4

    Compound Description: M-4 is a minor metabolite of Imidafenacin formed through the ring-cleavage of the 2-methylimidazole moiety. It shows lower affinity for muscarinic acetylcholine receptors compared to Imidafenacin. Despite being a minor metabolite initially, it becomes the main circulating form after 12 hours.

    Compound Description: These are unique metabolites of Imidafenacin identified as cis- and trans-isomers. They are formed by the oxidation of the 2-methylimidazole moiety and are found in both urine and feces.

Tolterodine

    Compound Description: Tolterodine is an antimuscarinic drug used to treat overactive bladder. It displays non-selective binding to muscarinic acetylcholine receptors.

    Relevance: Tolterodine serves as a comparator to Imidafenacin in several studies evaluating efficacy, side effect profiles, and bladder selectivity. Imidafenacin often demonstrates a better side effect profile with less dry mouth than Tolterodine, likely due to its greater bladder selectivity.

Propiverine

    Compound Description: Propiverine is a non-selective antimuscarinic drug used in the treatment of overactive bladder.

    Relevance: Propiverine is another comparator to Imidafenacin in studies investigating efficacy and side effects in overactive bladder treatment. Imidafenacin generally displays a more favorable side effect profile and potentially higher potency than Propiverine.

Oxybutynin

    Compound Description: Oxybutynin is a non-selective antimuscarinic drug frequently used in the treatment of overactive bladder. It binds to muscarinic acetylcholine receptors without subtype selectivity.

    Relevance: Oxybutynin is another comparator drug in studies evaluating the efficacy, side effects, and bladder selectivity of Imidafenacin. Imidafenacin often demonstrates an improved side effect profile, especially regarding dry mouth and constipation, compared to Oxybutynin, attributed to its improved bladder selectivity.

Darifenacin

    Compound Description: Darifenacin is an antimuscarinic drug that shows selectivity for the M3 muscarinic acetylcholine receptor subtype. It is used in the treatment of overactive bladder.

    Relevance: Darifenacin serves as a comparator in studies investigating the efficacy and side effect profile of Imidafenacin. Both compounds demonstrate some level of M3 selectivity, but Imidafenacin often exhibits a better side effect profile, suggesting potential advantages in bladder selectivity or other pharmacological properties.

Solifenacin

    Compound Description: Solifenacin is an antimuscarinic drug with a high affinity for muscarinic M3 receptors, indicated for the treatment of overactive bladder.

    Relevance: Solifenacin serves as a key comparator to Imidafenacin in several clinical trials, with both demonstrating effectiveness in managing OAB symptoms. Imidafenacin is often highlighted for its potentially better side effect profile, particularly in reducing dry mouth and constipation.

Mirabegron

    Compound Description: Mirabegron is a beta3-adrenoceptor agonist used in the treatment of overactive bladder. It acts through a different mechanism compared to antimuscarinics like Imidafenacin.

    Relevance: Mirabegron serves as a comparator to Imidafenacin in a study investigating their clinical efficacy and safety profiles in female OAB patients. The study highlighted the unique mechanisms of action and potential differences in adverse effects between the two drugs.

Propantheline

    Compound Description: Propantheline is an antimuscarinic drug known to decrease gastrointestinal motility.

    Relevance: While not structurally related, Propantheline's effect on digoxin pharmacokinetics is contrasted with Imidafenacin. Unlike Propantheline, Imidafenacin does not significantly affect digoxin pharmacokinetics, indicating differences in their interactions with drug transporters or metabolic enzymes.

Overview

Imidafenacin is a pharmaceutical compound primarily used for the treatment of overactive bladder symptoms. Classified as a selective antagonist of the muscarinic acetylcholine receptors, it helps alleviate urinary urgency and frequency. The compound has been developed to provide therapeutic benefits while minimizing side effects commonly associated with anticholinergic medications.

Source

Imidafenacin was first synthesized in the late 1990s and has since been the subject of various studies and clinical trials to evaluate its efficacy and safety profile. It is marketed under different brand names, including Uritos, particularly in Asian markets.

Classification

Imidafenacin belongs to the class of drugs known as antimuscarinics or anticholinergics. These agents work by blocking the action of acetylcholine on muscarinic receptors, which are involved in the regulation of bladder contraction.

Synthesis Analysis

Methods

The synthesis of imidafenacin can be achieved through several methods, primarily involving reactions between specific organic compounds. Key methods include:

  • Hydrolysis and Amide Formation: A notable method involves hydrolyzing 4-bromo-2,2-diphenyl butyronitrile under alkaline conditions to form an acid amide, followed by further reactions to yield imidafenacin. This method has shown varying yields depending on reaction conditions, with reports indicating yields as high as 91% under optimized conditions .
  • One-Step Synthesis: Another efficient preparation technology utilizes 2-halogenated ethyl diphenylacetonitrile and 2-methyl imidazole as starting materials. This method incorporates alcohol solvents and polyethylene glycol as a phase-transfer catalyst, allowing for a more streamlined synthesis process that improves yield and reduces reaction time .

Technical Details

The synthesis typically involves multiple steps including:

  1. Mixing reactants in specified ratios.
  2. Heating under controlled temperatures (often between 20°C to 85°C).
  3. Neutralizing the reaction mixture post-reaction to achieve the desired pH.
  4. Crystallization and purification processes to obtain high-purity imidafenacin.
Molecular Structure Analysis

Structure

Imidafenacin has a complex molecular structure characterized by its unique arrangement of atoms which include:

  • A diphenyl butanamide backbone.
  • A methyl group attached to an imidazole ring.

Data

The molecular formula for imidafenacin is C18H20N4C_{18}H_{20}N_4, and its molecular weight is approximately 296.38 g/mol. The compound exhibits specific stereochemistry that contributes to its biological activity.

Chemical Reactions Analysis

Reactions

Imidafenacin undergoes several chemical reactions during its synthesis, primarily involving:

  • Substitution Reactions: These are critical for forming the imidazole ring and modifying the diphenyl structure.
  • Hydrolysis Reactions: Hydrolysis is essential in converting nitriles to amides during synthesis.

Technical Details

Mechanism of Action

Process

Imidafenacin functions by selectively blocking muscarinic receptors in the bladder, which inhibits involuntary contractions. This leads to an increase in bladder capacity and a reduction in urinary urgency.

Data

Clinical studies have demonstrated that imidafenacin effectively reduces the frequency of urination episodes compared to other anticholinergic agents like tolterodine, establishing its efficacy in managing overactive bladder symptoms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Imidafenacin typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Reports indicate a melting point range that suggests thermal stability suitable for pharmaceutical formulations.
Applications

Imidafenacin is primarily used in clinical settings for:

  • Treatment of Overactive Bladder: It is effective in reducing symptoms such as urgency and frequency of urination.
  • Research Applications: Ongoing studies continue to explore its pharmacokinetics and potential applications in other urological disorders .

Properties

CAS Number

170105-16-5

Product Name

Imidafenacin

IUPAC Name

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24)

InChI Key

SQKXYSGRELMAAU-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

imidafenacin
KRP 197
KRP-197

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.